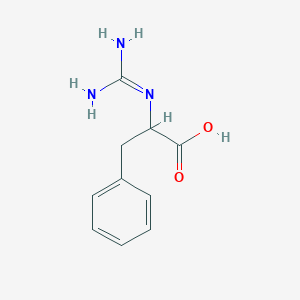

2-Guanidino-3-phenylpropanoic acid

Description

Contextualization of the Guanidino and Phenylpropanoic Acid Moieties in Bioactive Molecules

The guanidino group, a highly basic moiety, is a prevalent feature in a wide array of natural products and synthetic drugs. researchgate.netnih.gov Its ability to exist in a protonated state as the guanidinium (B1211019) ion at physiological pH allows it to form strong electrostatic interactions and hydrogen bonds with biological targets like proteins and enzymes. researchgate.net This capacity for molecular recognition is fundamental to the bioactivity of many compounds. researchgate.net The guanidinium group is famously a key component of the amino acid arginine, where it plays a critical role in protein structure and function. nih.gov

The phenylpropanoic acid structure is also a common scaffold in biologically active compounds. wikipedia.orgdrugbank.com Also known as hydrocinnamic acid, it is a phenylpropanoid found in various natural sources. wikipedia.orgmdpi.com Its derivatives are utilized in the pharmaceutical, food, and cosmetic industries. wikipedia.orgmdpi.com The presence of the benzene (B151609) ring allows for potential π-π stacking interactions with biological receptors. researchgate.net

The table below illustrates examples of bioactive molecules that feature these important chemical groups.

| Moiety | Bioactive Molecule Examples | Significance |

| Guanidino Group | Arginine, Zanamivir, Metformin, Cimetidine, Saxitoxin | Found in amino acids, antiviral drugs, antidiabetic agents, and natural toxins, crucial for binding to enzymes and receptors. nih.govjocpr.comwikipedia.orgnih.gov |

| Phenylpropanoic Acid | Ibuprofen, Flurbiprofen, Phenylalanine | Forms the basis of many non-steroidal anti-inflammatory drugs (NSAIDs) and is a fundamental amino acid. mdpi.comnih.gov |

Overview of the Research Significance of Modified Amino Acids and Guanidine-Containing Compounds

The structural modification of amino acids is a powerful strategy in drug discovery and chemical biology. nih.gov Altering the side chains or backbone of natural amino acids can lead to compounds with enhanced stability, improved bioavailability, or novel biological activities. nih.gov These modified amino acids are instrumental in creating peptides with specific functions and in probing biological processes. nih.govlibretexts.org The study of these modifications can provide insights into cellular, physiological, and pathological processes. nih.gov

Guanidine-containing compounds represent a vital class of therapeutic agents with a broad spectrum of pharmacological activities. nih.gov Their synthesis and incorporation into various molecular frameworks have led to the development of drugs for a multitude of conditions. nih.govnih.gov The guanidinium group's unique chemical properties, including its strong basicity (pKa ≈ 13.6) and ability to act as a multi-dentate hydrogen bond donor, make it a valuable pharmacophore in medicinal chemistry. nih.govnih.gov

The research applications for these classes of compounds are diverse, as summarized in the table below.

| Compound Class | Research and Therapeutic Applications |

| Modified Amino Acids | Drug discovery, enhancing peptide stability, probing protein function, studying metabolic pathways. nih.govsigmaaldrich.comacs.org |

| Guanidine-Containing Compounds | Antiviral, antibacterial, antidiabetic, antihypertensive, anti-inflammatory, and antineoplastic agents. jocpr.comnih.gov |

Historical Perspective of Initial Academic Investigations Related to 2-Guanidino-3-phenylpropanoic Acid and its Core Components

The history of this compound is intertwined with the broader investigation of guanidine (B92328) derivatives and modified amino acids. Guanidine itself was first isolated in 1861. acs.org The study of guanidinylated compounds gained significant momentum with the discovery of the biological roles of arginine and other natural products containing this moiety. wikipedia.org

Early investigations into synthetic guanidino amino acids were driven by the desire to create analogues of natural amino acids for various biochemical studies. The synthesis of compounds like 3-guanidinopropionic acid, an analogue of creatine, was explored for its potential effects on metabolism. nih.gov

Specific methods for the preparation of phenylalanine derivatives containing a guanidino group at the para-position of the phenyl ring were described in patents from the 1970s. justia.com These methods often started from p-nitrophenylalanine, which was then subjected to a series of chemical transformations to introduce the guanidino group. justia.com Further patents outlined processes for creating a variety of phenylalanine derivatives and their homologues containing a guanidino or modified guanidino group, highlighting their utility in synthesizing peptides with potential therapeutic applications, such as GnRH antagonists. google.comgoogle.com The synthesis of 2-phenylpropionic acid derivatives has also been a subject of extensive research, often aimed at developing new anti-inflammatory agents. nih.govorgsyn.org

While a singular, seminal paper on the initial synthesis of this compound is not readily apparent from early literature, its conceptual foundation lies in these parallel streams of research: the chemical modification of amino acids and the exploration of the pharmacological potential of the guanidino group. The development of synthetic routes to guanidino-functionalized amino acids, such as Fmoc-Phe(4-Boc2-guanidino)-OH for peptide synthesis, represents the culmination of these earlier efforts. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-(diaminomethylideneamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-10(12)13-8(9(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H4,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTHUEOHHHQQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Guanidino 3 Phenylpropanoic Acid

Stereoselective Synthesis of Enantiopure 2-Guanidino-3-phenylpropanoic Acid

Achieving enantiomeric purity is paramount for the application of chiral molecules. The strategies for synthesizing enantiopure this compound primarily revolve around controlling the stereochemistry of the α-carbon.

Asymmetric synthesis is a cornerstone for producing optically active compounds from achiral or racemic precursors. inflibnet.ac.in Two dominant strategies are the use of chiral auxiliaries and chiral catalysts. ddugu.ac.in

A chiral auxiliary is an optically active compound that is temporarily incorporated into an achiral substrate to direct a stereoselective reaction. ddugu.ac.inyoutube.com In the context of this compound, a common precursor would be a derivative of phenylpyruvic acid or phenylalanine itself. For instance, an Evans oxazolidinone auxiliary can be attached to a suitable precursor, enabling highly diastereoselective alkylation or amination reactions to set the desired stereocenter. core.ac.uk After the key stereocenter-forming step, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric catalysis , on the other hand, employs a small amount of a chiral catalyst to generate large quantities of a chiral product. This approach is often more atom-economical. inflibnet.ac.in For the synthesis of α-amino acids, methods like asymmetric hydrogenation of an enamine precursor or phase-transfer-catalyzed alkylation of a glycine-derived Schiff base using a chiral catalyst can be employed. While direct catalytic asymmetric synthesis of this compound is not extensively documented, analogous transformations on similar substrates provide a clear blueprint for potential synthetic routes. core.ac.uk

Table 1: Comparison of Asymmetric Synthesis Strategies

| Strategy | Principle | Advantages | Disadvantages | Potential Application |

|---|---|---|---|---|

| Chiral Auxiliary | Temporary covalent attachment of a chiral group to guide diastereoselective bond formation. youtube.com | High diastereoselectivity, reliable, well-established methods (e.g., Evans auxiliaries). core.ac.uk | Requires additional steps for attachment and removal of the auxiliary; not atom-economical. ddugu.ac.in | Diastereoselective alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst (e.g., metal complex or organocatalyst) to induce enantioselectivity. inflibnet.ac.in | Highly atom-economical, high turnover numbers, catalytic in nature. | Catalyst development can be complex; may require stringent reaction conditions. | Asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or iridium catalyst. |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products (e.g., L-phenylalanine) as starting materials. ddugu.ac.in | Starts with the correct stereochemistry; often fewer steps to the target. | Limited to the availability of natural starting materials; may require functional group interconversions. | Direct guanidinylation of the α-amino group of L-phenylalanine. |

The creation of the α-carbon stereocenter is the most critical step in the asymmetric synthesis of this compound. Methods for establishing all-carbon quaternary stereocenters, a more complex but related challenge, highlight the advanced strategies available. nih.govnih.gov For a secondary stereocenter as in this compound, several methods are effective.

One well-established method is the Strecker reaction , which involves the reaction of an aldehyde (phenylacetaldehyde), an amine (or ammonia), and cyanide, followed by hydrolysis. nih.gov Using a chiral amine or a chiral catalyst can render this process asymmetric.

Another powerful technique is the asymmetric alkylation of enolates . A glycine enolate equivalent, stabilized by a Schiff base and bearing a chiral phase-transfer catalyst, can be alkylated with benzyl (B1604629) bromide to introduce the phenylmethyl side chain with high enantioselectivity. Subsequent hydrolysis of the imine and guanidinylation of the resulting amine would yield the target compound.

Novel Synthetic Routes for the Guanidino Moiety Introduction

The guanidine (B92328) functional group is highly basic and can be challenging to introduce due to its reactivity and potential to interfere with other functional groups. nih.gov Modern synthetic chemistry offers several elegant solutions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer an efficient pathway to complex molecules like guanidines. nih.govtubitak.gov.tr Guanidine and its salts can act as reagents in MCRs to produce a variety of heterocyclic structures, and these principles can be adapted for acyclic guanidine synthesis. tubitak.gov.trtubitak.gov.tr For example, a three-component reaction involving an amine, a cyanamide, and an arylboronic acid, catalyzed by copper, can produce trisubstituted guanidines. organic-chemistry.orgorganic-chemistry.org

Table 2: Selected Multicomponent Reactions for Guanidine Synthesis

| Reaction Name/Type | Components | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Three-Component Synthesis | Cyanamide, Arylboronic Acid, Amine | CuCl2·2H2O, bipyridine, K2CO3, O2 | Forms trisubstituted N-aryl guanidines in an operationally simple manner. | organic-chemistry.org |

| Palladium-Catalyzed Cascade Reaction | Azide (B81097), Isonitrile, Amine | Pd(0) catalyst | Provides access to N-sulfonyl, N-phosphoryl, and N-acyl functionalized guanidines. | organic-chemistry.org |

| Carbonylative Coupling/Amination | Aryl Halide, Cyanamide, Amine | Pd(0) catalyst, Carbon Monoxide (CO) | A one-pot sequence to generate N-acylguanidines. | organic-chemistry.org |

The most common route to this compound involves the guanidinylation of the corresponding α-amino acid, phenylalanine, or a synthetic precursor amine. This transformation requires a guanidinylating agent. researchgate.net

A "direct" guanidinylation approach early in the synthesis is often advantageous, provided a suitable protecting group strategy is employed. nih.govnih.gov Protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are common. The guanidine itself is often protected with groups that can withstand subsequent reaction conditions before a final deprotection step. nih.gov

A variety of reagents have been developed for this purpose:

Pyrazole-based reagents : 1H-Pyrazole-1-carboxamidine hydrochloride is a common and effective agent for converting primary amines to guanidines.

N,N'-di-Boc-N''-triflylguanidine : This is a highly efficient reagent for the guanidinylation of both primary and secondary amines under mild conditions, yielding a protected guanidine that can be deprotected later. researchgate.net

O-Methylisourea : Often used as its sulfate (B86663) or tosylate salt, this reagent reacts with amines to form guanidines. nih.gov

Cyanamide : While a simple precursor, its reaction with amines often requires activation or harsh conditions, though catalytic methods have improved its utility. organic-chemistry.org

Derivatization Strategies for this compound Analogues

Derivatization of the parent compound can be used to generate a library of analogues for structure-activity relationship studies. The molecule offers three main sites for modification: the carboxylic acid, the phenyl ring, and the guanidino group.

Carboxylic Acid Modification : The carboxyl group can be readily converted into esters, amides, or hydrazides. For example, reaction with an alcohol under Fischer esterification conditions or using coupling agents like DCC (dicyclohexylcarbodiimide) can yield various esters. Similarly, coupling with amines produces amides. Derivatization with reagents like 2-hydrazinoquinoline (B107646) can produce hydrazides, a strategy also used for analytical purposes. nih.gov

Phenyl Ring Modification : The aromatic phenyl ring can be functionalized using standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, provided the other functional groups are suitably protected.

Guanidino Group Modification : The guanidino moiety itself can be alkylated or acylated. While challenging due to the high nucleophilicity of all three nitrogen atoms, selective N-substitution can be achieved using specific protecting group strategies or by employing methods like the biphasic alkylation protocol. scholaris.ca

Table 3: Potential Derivatization Strategies

| Site of Derivatization | Reaction Type | Reagents/Conditions | Resulting Analogue |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol), Acid Catalyst (H2SO4) | Methyl 2-guanidino-3-phenylpropanoate |

| Carboxylic Acid | Amidation | Amine (e.g., Benzylamine), Coupling Agent (HATU, HOBt) | N-Benzyl-2-guanidino-3-phenylpropanamide |

| Phenyl Ring | Nitration | HNO3, H2SO4 (with protection) | 2-Guanidino-3-(4-nitrophenyl)propanoic acid |

| Guanidino Group | Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base | N-methylated guanidino analogues |

Modifications of the Phenyl Ring System

The phenyl ring of this compound is a key target for structural diversification. A variety of substituents can be introduced onto the aromatic ring to modulate the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions are commonly employed for this purpose.

Table 1: Representative Modifications of the Phenyl Ring

| Reaction Type | Reagent(s) | Position of Substitution | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | ortho, para | 2-Guanidino-3-(nitro-phenyl)propanoic acid |

| Halogenation | Br₂/FeBr₃ | ortho, para | 2-Guanidino-3-(bromo-phenyl)propanoic acid |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | ortho, para | 2-Guanidino-3-(alkyl-phenyl)propanoic acid |

The directing effects of the alkyl side chain of the phenyl ring guide the position of substitution, favoring the ortho and para positions. The reaction conditions for these modifications must be carefully controlled to avoid undesired side reactions with the guanidino and carboxylic acid groups.

Structural Variations of the Carboxylic Acid Functionality

The carboxylic acid group is another versatile handle for chemical modification. Derivatization of this group can significantly alter the polarity and chemical reactivity of the parent compound. psu.edu

Table 2: Common Derivatizations of the Carboxylic Acid Group

| Reaction Type | Reagent(s) | Functional Group Formed | Product Name |

|---|---|---|---|

| Esterification | R-OH, H⁺ catalyst | Ester | Alkyl 2-guanidino-3-phenylpropanoate |

| Amidation | R-NH₂, coupling agent | Amide | 2-Guanidino-3-phenyl-N-(alkyl)propanamide |

| Reduction | LiAlH₄ | Primary Alcohol | (2S)-2-Guanidino-3-phenylpropan-1-ol |

Esterification and amidation are among the most common transformations. psu.edu The choice of alcohol or amine reactant allows for the introduction of a wide array of new functionalities. Reduction of the carboxylic acid to a primary alcohol provides another avenue for further chemical elaboration.

Diversification at the Guanidino Group

The guanidino group itself can be a site of chemical modification, although these reactions can be more challenging due to the high basicity and nucleophilicity of this group. nih.gov Modifications at this site can influence the pKa and hydrogen bonding capabilities of the molecule. nih.gov

Table 3: Potential Modifications of the Guanidino Group

| Reaction Type | Reagent(s) | Site of Modification | Product |

|---|---|---|---|

| N-Alkylation | R-X, base | Guanidino Nitrogen | N-alkyl-2-guanidino-3-phenylpropanoic acid |

| N-Acylation | Acylating agent | Guanidino Nitrogen | N-acyl-2-guanidino-3-phenylpropanoic acid |

| Cyclization | Diketone | Guanidino Nitrogens | Pyrimidine-fused derivative |

Careful selection of protecting groups for the other functional groups in the molecule is often necessary to achieve selective modification of the guanidino group. The reactivity of the different nitrogen atoms within the guanidino group can also be exploited to achieve regioselective derivatization.

Precursor Chemistry and Scaffold Construction for this compound Synthesis

The synthesis of this compound typically starts from readily available precursors, with phenylalanine being a common choice. The construction of the guanidino group onto the alpha-amino group of phenylalanine is a key step in the synthetic sequence.

A general synthetic approach involves the following steps:

Protection of the carboxylic acid: The carboxylic acid of phenylalanine is often protected as an ester (e.g., methyl or ethyl ester) to prevent its interference in subsequent reactions.

Guanidinylation of the alpha-amino group: The protected phenylalanine is then reacted with a guanidinylating agent. A variety of reagents can be used for this purpose, such as O-methylisourea, S-methylisothiourea, or N,N'-di-Boc-N''-triflylguanidine.

Deprotection: The final step is the removal of the protecting group from the carboxylic acid, typically by hydrolysis, to yield the target compound.

An alternative precursor for the synthesis of the 3-phenylpropanoic acid scaffold is cinnamaldehyde, which can be hydrogenated to 3-phenylpropanal (B7769412) and subsequently oxidized to 3-phenylpropionic acid. google.com Another approach starts from benzyl cyanide, which can be converted to 2-phenylpropionic acid through a multi-step process. google.com These backbones would then require the introduction of the guanidino group at the 2-position.

Molecular and Biochemical Investigations of 2 Guanidino 3 Phenylpropanoic Acid Interactions

In Vitro Enzyme Interaction and Inhibition Studies

The structural similarity of 2-Guanidino-3-phenylpropanoic acid to natural amino acids like arginine and phenylalanine suggests its potential as an enzyme inhibitor, particularly for proteases that recognize these residues.

Protease Inhibition Mechanisms and Specificity Profiling (e.g., Trypsin, Plasmin, Cathepsin)

Research into the inhibitory effects of guanidino-phenylalanine derivatives provides the most relevant insights into the potential protease interactions of this compound.

Trypsin:

Studies on ethyl N-benzoyl-p-guanidino-L-phenylalaninate (L-Bz-p-GPA-OEt), a derivative of this compound, have demonstrated its interaction with trypsin. nih.gov This derivative was found to be a substrate for trypsin, indicating that the enzyme recognizes and cleaves it. The presence of the β-methylene group in the phenylalaninate structure was suggested to be important for its susceptibility to trypsin-catalyzed hydrolysis. nih.gov

In terms of specificity, L-Bz-p-GPA-OEt was found to have a specificity constant (kcat/Km) comparable to that of the standard trypsin substrate, ethyl Nα-benzoyl-L-argininate (L-Bz-Arg-OEt). nih.gov This suggests that the guanidino-phenylalanine structure is a good mimic of arginine for trypsin recognition. In contrast, the D-enantiomer, D-Bz-p-GPA-OEt, acted as a competitive inhibitor of trypsin. nih.gov

Another study on Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) also confirmed it to be a good substrate for bovine trypsin, with kinetic values comparable to the widely used substrate Nα-benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA). nih.gov

Pronase, α-Chymotrypsin, and Thrombin:

The ester derivative of p-guanidinophenylglycine was shown to be hydrolyzed by pronase, α-chymotrypsin, and thrombin, although the latter two enzymes showed much slower hydrolysis rates compared to trypsin. nih.gov Given the structural similarities, it is plausible that this compound or its simple derivatives might also be recognized by these enzymes, albeit with lower efficiency than trypsin. Specifically for Nα-benzyloxycarbonyl-p-guanidino-L-phenylalanine β-naphthylamide (Z-GPA-βNA), it was found to be a substrate for pronase but not for thrombin or α-chymotrypsin. nih.gov

Plasmin and Cathepsin:

There is a lack of specific published research investigating the direct interaction or inhibition of this compound with plasmin and cathepsins. While some guanidino compounds are known to inhibit plasmin, specific data for this particular molecule is not available.

Investigations of Other Enzyme Family Interactions (e.g., Cyclooxygenase, Aminopeptidase (B13392206) N)

Currently, there is no available scientific literature detailing the in vitro interactions or inhibitory effects of this compound on enzymes such as cyclooxygenase or aminopeptidase N.

Kinetic Analyses of Enzyme-Ligand Binding

Kinetic data for derivatives of this compound provide quantitative insights into their interaction with trypsin.

A study on the hydrolysis of Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) by bovine trypsin yielded the following kinetic parameters at pH 8.2: nih.gov

| Substrate | K_m (M) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Bz-GPA-pNA | 1.56 x 10⁻⁵ | 0.081 | 5192 |

| Bz-Arg-pNA | - | - | Similar to Bz-GPA-pNA |

| Table 1: Kinetic parameters for the tryptic hydrolysis of Bz-GPA-pNA. |

The specificity constant (kcat/Km) for Nα-benzyloxycarbonyl-p-guanidino-L-phenylalanine β-naphthylamide (Z-GPA-βNA) with trypsin was found to be somewhat larger than that for the corresponding arginine derivative, Nα-benzyloxycarbonyl-L-arginine β-naphthylamide (Z-Arg-βNA). nih.gov This suggests that the guanidino-phenylalanine derivative is a highly specific substrate for trypsin.

The following table compares the specificity constants of different substrates with bovine trypsin:

| Substrate | Specificity Constant (k_cat/K_m_) | Reference |

| Ethyl Nα-benzoyl-p-guanidino-L-phenylalaninate (L-Bz-p-GPA-OEt) | Comparable to L-Bz-Arg-OEt | nih.gov |

| Ethyl Nα-benzoyl-L-argininate (L-Bz-Arg-OEt) | Standard Substrate | nih.gov |

| Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) | 5192 M⁻¹s⁻¹ | nih.gov |

| Nα-benzyloxycarbonyl-p-guanidino-L-phenylalanine β-naphthylamide (Z-GPA-βNA) | Larger than Z-Arg-βNA | nih.gov |

| Table 2: Comparison of specificity constants for trypsin with various guanidino-phenylalanine derivatives. |

Receptor Binding and Ligand-Target Recognition Studies (In Vitro)

Information regarding the interaction of this compound with specific receptors is not available in the current scientific literature.

Characterization of Binding Affinity and Selectivity

There are no published studies that characterize the binding affinity or selectivity of this compound for any specific receptor.

Allosteric Modulation Investigations

There is no evidence in the current scientific literature to suggest that this compound acts as an allosteric modulator of any receptor.

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of available scientific literature, detailed information regarding the molecular and biochemical interactions of the chemical compound this compound is not presently available. As a result, a thorough and scientifically accurate article based on the requested outline cannot be generated at this time.

Extensive searches were conducted to locate research pertaining to the elucidation of this compound's molecular mechanisms of action and its role in cellular processes. These inquiries sought to identify studies on its potential modulation of intracellular signaling pathways, interactions with ion channels or transporters such as calcium channels, and any known interruptions of biochemical cascades. Furthermore, the search aimed to uncover non-clinical investigations into its effects on cellular functions.

The search efforts, however, did not yield any specific studies or data sets for "this compound." While information exists for related compounds, such as other guanidino derivatives and various phenylpropanoic acid analogues, no direct research on the target compound could be retrieved. The scientific community has explored the broader classes to which this molecule belongs, but the specific combination of a guanidino group at the 2-position and a phenyl group at the 3-position of a propanoic acid backbone does not appear to be a subject of published research that is currently accessible.

Without primary research data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. The commitment to providing factual and reliable information precludes the generation of content that is not supported by verifiable evidence.

Should research on this compound be published and become available in the future, a detailed article covering its molecular and biochemical properties could then be composed.

Structure Activity Relationship Sar Studies of 2 Guanidino 3 Phenylpropanoic Acid Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 2-guanidino-3-phenylpropanoic acid analogues is significantly modulated by the nature and position of substituents on the aromatic ring and the structure of the side chain. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Influence of Aromatic Ring Substitutions

EDGs, such as alkyl, hydroxyl, and alkoxy groups, increase the electron density of the aromatic ring. This can enhance pi-pi stacking interactions with aromatic residues in a biological target. Conversely, EWGs, like nitro, cyano, and halogen groups, decrease the electron density of the ring. sci-hub.se The nature of the substituent also affects the acidity of the guanidinium (B1211019) group; electron-withdrawing substituents can lower the pKa of the guanidinium group. nih.gov

The position of the substituent on the phenyl ring (ortho, meta, or para) is also crucial. For instance, a bulky substituent in the ortho position may cause steric hindrance, forcing the phenyl ring to adopt a specific conformation relative to the rest of the molecule, which could either be favorable or detrimental to binding with a receptor.

While specific SAR data for a broad range of substituted this compound analogues is not extensively documented in publicly available literature, general principles of medicinal chemistry allow for postulations on their activity. For example, in a series of N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, the presence of a methoxy (B1213986) group on the aromatic ring was found to be the most active substituent in cytotoxic assays against several cancer cell lines. nih.gov In another study on phenylpiperazine derivatives, the position of methyl and phenyl moieties on an aromatic hydantoin (B18101) structure significantly influenced their affinity for serotonin (B10506) receptors. organic-chemistry.org

Table 1: Postulated Influence of Aromatic Ring Substituents on the Biological Activity of this compound Analogues

| Substituent (Position) | Electronic Effect | Postulated Impact on Activity | Rationale |

| 4-Methoxy (-OCH₃) | Electron-Donating | Potentially Increased | May enhance hydrogen bonding or electronic interactions with the target. nih.gov |

| 4-Nitro (-NO₂) | Electron-Withdrawing | Potentially Decreased | May alter the pKa of the guanidinium group, affecting its charge state and interaction potential. nih.gov |

| 4-Chloro (-Cl) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Variable | Halogens can participate in halogen bonding and alter lipophilicity, with complex effects on activity. |

| 2-Methyl (-CH₃) | Electron-Donating | Potentially Decreased due to Steric Hindrance | A bulky group near the side chain could prevent optimal binding conformation. |

This table is illustrative and based on general medicinal chemistry principles. Actual biological activities would need to be determined experimentally.

Impact of Side Chain Length and Branching

The length and branching of the propanoic acid side chain are critical determinants of the spatial orientation of the terminal carboxylic acid and guanidino groups. Altering the side chain can affect how the molecule fits into a binding pocket and interacts with key residues.

Homologation, the process of lengthening the side chain by one or more methylene (B1212753) units, can provide valuable SAR data. For instance, in studies of 3-guanidinopropionic acid analogues, modifications to the chain length were explored to optimize antidiabetic potency while minimizing off-target effects. scholaris.ca The flexibility of the side chain is also a key factor; a longer, more flexible chain may allow for more induced-fit interactions with a target, but can also come with an entropic penalty upon binding.

Branching on the side chain, for example at the alpha-carbon, can restrict the conformational freedom of the molecule. This can be advantageous if the locked conformation is the bioactive one. Studies on peptides containing charged amino acids have shown that the length of the side chain affects the stability of helical structures through interactions between carboxylate and guanidinium groups. nih.gov This highlights the importance of the spatial relationship between these two charged moieties, which is directly influenced by the side chain's structure.

Bioisosteric Replacement Strategies for Carboxylic Acid and Guanidine (B92328) Moieties

Bioisosteric replacement is a powerful strategy in drug design to improve the potency, selectivity, metabolic stability, and pharmacokinetic properties of a lead compound. nih.gov For this compound, both the carboxylic acid and the guanidine groups are key pharmacophoric elements that are amenable to bioisosteric replacement.

Carboxylate Mimics (e.g., Tetrazoles, Sulfonamides)

The carboxylic acid group is often a key interaction point with biological targets, but its acidic nature can limit oral bioavailability and cell permeability. nih.gov Several functional groups can act as bioisosteres for carboxylic acids.

Tetrazoles: The tetrazole ring is a well-established carboxylic acid mimic. Its pKa is comparable to that of a carboxylic acid, and the tetrazolate anion can form similar ionic interactions. nih.govresearchgate.net Tetrazoles are generally more metabolically stable than carboxylic acids. nih.gov

Sulfonamides: Sulfonamides and particularly acyl sulfonamides are another class of carboxylic acid bioisosteres. nih.gov They can act as hydrogen bond donors and acceptors and can chelate metal ions, similar to carboxylic acids. Their pKa is generally higher than that of carboxylic acids, which can be advantageous in certain contexts. nih.gov

Table 2: Common Bioisosteres for the Carboxylic Acid Moiety

| Bioisostere | Key Features | Potential Advantages |

| Tetrazole | Acidic, Planar, Aromatic | Improved metabolic stability, similar pKa to carboxylic acid. nih.govresearchgate.net |

| Sulfonamide | Hydrogen Bond Donor/Acceptor | Can improve membrane permeability, less acidic than carboxylic acids. nih.govnih.gov |

| Acyl Sulfonamide | Stronger Acidity than Sulfonamides | Can form multiple hydrogen bond interactions, potentially increasing potency. nih.gov |

| Hydroxyisoxazole | Acidic Heterocycle | Found in naturally occurring amino acids, pKa similar to carboxylic acids. researchgate.net |

Guanidine Bioisosteres and Analogues

The guanidine group, with its positive charge at physiological pH, is crucial for strong ionic interactions. However, its high basicity can also be a liability. Several strategies exist to replace or modify the guanidine group while retaining its key binding functions.

In the development of analogues of 3-guanidinopropionic acid, bioisosteric replacements for the guanidine moiety included aminopyridine, isothiourea, and aminoguanidine (B1677879), with the aminoguanidine derivative showing a superior therapeutic ratio. scholaris.ca Another approach involves the use of cyclic guanidine analogues, such as those found in pyrrolidine (B122466) bis-cyclic guanidine compounds, which can offer improved properties. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is what ultimately determines its ability to bind to a biological target. Conformational analysis aims to understand the preferred spatial arrangements of a molecule and how these relate to its biological activity. nih.gov

For flexible molecules like this compound, multiple conformations can exist in solution. However, it is likely that only one or a small subset of these conformations is responsible for its biological activity (the "bioactive conformation"). Understanding the bioactive conformation is a key goal of drug design.

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of a molecule. Experimental techniques like NMR spectroscopy can provide information about the conformation in solution. nih.gov For example, studies on phenylpropionic acids have shown a relationship between the dihedral angle of the propionic acid residue and anti-inflammatory activity, with a more open angle correlating with higher activity.

Stereochemical Influences on Molecular Recognition

The introduction of stereocenters into a molecule can have profound effects on its pharmacological activity. This is because biological macromolecules, such as proteins and nucleic acids, are themselves chiral, creating a diastereomeric relationship with chiral ligands that can lead to significant differences in binding affinity and efficacy. In the context of this compound analogues, which are derivatives of α-amino acids, the stereochemistry at the α-carbon is a critical determinant of molecular recognition. nih.govnih.gov

The guanidinium group of these compounds mimics the side chain of arginine, a key amino acid in many biological recognition processes. nih.gov The placement of functional groups and the introduction of specific stereochemistry adjacent to this guanidinium moiety can modulate binding affinity and specificity for target proteins. nih.gov

Research into α-guanidino acid-based arginine mimetics has demonstrated that both the identity and the stereochemistry of the α-substituent significantly impact target recognition. nih.gov For instance, in a study examining the binding of peptide ligands containing arginine mimetics to the Src and Grb SH3 domains, the stereochemistry of the amino acid from which the α-guanidino acid was derived played a crucial role. Peptides incorporating guanidino acids derived from L-amino acids, such as L-phenylalanine, showed different binding affinities and specificities compared to their D-amino acid-derived counterparts. nih.govnih.gov

This stereochemical dependence arises from the specific arrangement of binding pockets in target proteins, which can accommodate one stereoisomer more favorably than the other. The precise orientation of the phenyl group, the carboxylic acid, and the guanidinium group relative to each other is dictated by the stereochemistry at the α-carbon, influencing the non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions, and hydrophobic interactions) that are essential for stable receptor-ligand complex formation.

The following interactive table summarizes the impact of stereochemistry on the binding affinity of arginine mimetic peptides for the Src and Grb SH3 domains, illustrating the principle of stereochemical influence on molecular recognition.

| Arginine Mimetic (Derived from) | Target Protein | Change in Binding Affinity (ΔΔG, kcal/mol) vs. Arginine-containing peptide |

|---|---|---|

| hArg(gPhe) (L-Phe) | Src | -0.7 |

| hArg(gPhe) (L-Phe) | Grb | -0.5 |

| hArg(g-d-Phe) (D-Phe) | Src | +1.3 |

| hArg(g-d-Phe) (D-Phe) | Grb | +0.8 |

Data adapted from Cunningham et al., 2012. A negative ΔΔG indicates stronger binding, while a positive value indicates weaker binding compared to the reference peptide. nih.gov

Preferred Conformations in Receptor-Bound States

The biological activity of a flexible molecule like this compound is not determined by its structure in solution, but rather by the specific conformation it adopts when bound to its receptor. This "bioactive conformation" is the three-dimensional arrangement that maximizes favorable interactions with the binding site. Understanding these preferred conformations is a key goal of SAR studies, as it can guide the design of more rigid analogues that are "pre-organized" for binding, potentially leading to increased affinity and selectivity.

While the guanidinium group of arginine and its mimetics is crucial for forming strong electrostatic and hydrogen-bonding interactions, often with carboxylate residues (aspartate or glutamate) in the binding site, the flexibility of the side chain can be a disadvantage. nih.govuq.edu.au This flexibility can lead to an entropic penalty upon binding, as the molecule loses conformational freedom. Therefore, designing analogues with restricted conformations can be a successful strategy for improving pharmacological properties.

Molecular modeling and structural biology studies of related systems, such as peptides containing arginine, have shed light on the likely binding modes. nih.gov The guanidinium group typically engages in a bidentate hydrogen bond interaction with a carboxylate group on the receptor surface. The phenyl group can then fit into a hydrophobic pocket, and the carboxylic acid can form additional hydrogen bonds or ionic interactions. The specific conformation that allows for these simultaneous interactions is the one that will be preferentially selected from the ensemble of possible solution-state conformations.

By studying conformationally restricted analogues, researchers can probe the geometric requirements of the binding site. For example, incorporating the core structure into a cyclic system can lock certain dihedral angles, and the resulting biological activity can provide insights into the preferred bound conformation. While specific conformational data for this compound itself is limited in the public domain, the principles derived from broader studies on arginine mimetics and other receptor ligands provide a strong framework for understanding its receptor-bound state. researchgate.netresearchgate.net

Computational and Theoretical Chemistry of 2 Guanidino 3 Phenylpropanoic Acid

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets for a ligand and elucidating the specific interactions that stabilize the ligand-protein complex.

In the study of guanidino-containing compounds, molecular docking has been pivotal. For instance, derivatives of 2-(3-benzoylphenyl) propanoic acid have been docked into the active sites of cyclooxygenase (COX-1 and COX-2) and various matrix metalloproteinases (MMPs) to evaluate their potential as dual-mechanism anti-inflammatory and anticancer agents. nih.gov These studies reveal that the binding affinity is influenced by hydrogen bonds and π-interactions, with the binding free energies (ΔGb) and inhibition constants (Ki) being key evaluators of the interaction strength. nih.gov

Similarly, virtual screening campaigns employing molecular docking have been used to identify potential inhibitors for targets like the main protease (Mpro) of SARS-CoV-2 from libraries of benzoylguanidines. nih.gov The docking poses of these compounds are analyzed for key interactions with catalytic residues, such as the His41 and Cys145 of Mpro. nih.gov For tyrosine-derived peptidomimetics containing a guanidino group, docking studies have helped to understand their binding modes within the active sites of MMP2 and αvβ3 integrin, highlighting the role of the guanidino moiety in forming specific interactions. mdpi.com

While specific docking data for 2-Guanidino-3-phenylpropanoic acid is not extensively published, the findings for structurally related molecules suggest that its guanidinium (B1211019) group would likely participate in strong hydrogen bonding and electrostatic interactions with negatively charged or polar residues in a protein's active site. The phenyl group could engage in hydrophobic and π-stacking interactions.

Table 1: Representative Molecular Docking Data for Guanidino-Containing Compounds

| Compound/Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 2-(3-benzoylphenyl)propanohydroxamic acid | COX-1 | Not Specified | Not Specified | nih.gov |

| 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid | COX-2 | Not Specified | Not Specified | nih.gov |

| Benzoylguanidine Derivative (BZG2) | SARS-CoV-2 Mpro (Allosteric Site) | Not Specified | Gln110, Phe294, Thr292 | nih.gov |

| Tyrosine-derived peptidomimetic with guanidino group | MMP2 | Not Specified | Not Specified | mdpi.com |

Note: Specific binding energy values were not always provided in the source material.

Molecular Dynamics Simulations to Explore Ligand-Protein Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur. This method is crucial for validating the results of molecular docking and for understanding the flexibility of both the ligand and the protein.

MD simulations, often extending for hundreds of nanoseconds, are employed to study the stability of the docked poses of guanidino-containing compounds. nih.gov Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex. A low and stable RMSD value over the simulation time suggests a stable binding mode. nih.gov For example, MD simulations of benzoylguanidine derivatives bound to SARS-CoV-2 Mpro have been used to assess whether the ligand remains stably in the active or allosteric site. nih.gov

For this compound, MD simulations would be invaluable for understanding how the conformational flexibility of the propanoic acid chain and the rotational freedom of the guanidinium group influence its binding to a target. The simulations could also shed light on the role of water molecules in mediating the interaction between the ligand and the protein.

Table 2: Key Parameters from Molecular Dynamics Simulations

| Parameter | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the ligand in the binding pocket and the overall structural integrity of the protein. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein and residues that may be involved in ligand binding or conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Quantifies the contribution of hydrogen bonding to the stability of the complex. |

| Binding Free Energy (e.g., MM/PBSA) | Estimates the free energy of binding by combining molecular mechanics energies with a continuum solvation model. | Provides a more accurate prediction of binding affinity than docking scores alone. nih.gov |

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Acidity (pKa) of Related Analogues

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide valuable information about a molecule's reactivity, stability, and physicochemical properties, such as its acidity (pKa).

A significant application of quantum chemistry in the study of guanidine-containing compounds is the prediction of their pKa values. The basicity of the guanidine (B92328) group is a critical determinant of its interaction with biological targets. Ab initio methods have been successfully used to predict the pKa of a wide range of guanidine derivatives with high accuracy, often with errors of less than 0.5 log units. These methods can also distinguish between different tautomeric forms of the guanidine group and predict the most stable form at a given pH.

Beyond pKa prediction, quantum chemical calculations can be used to determine a variety of electronic properties that govern a molecule's reactivity. These include:

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding a molecule's ability to donate or accept electrons in chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions.

Atomic Charges: Calculating the partial charges on each atom provides a quantitative measure of the charge distribution and helps in understanding electrostatic interactions.

For this compound, these calculations would be essential for a deep understanding of its chemical behavior and its potential to interact with various biological macromolecules.

De Novo Design and Virtual Screening Approaches for Novel this compound Analogues

De novo design and virtual screening are computational strategies employed to discover and optimize novel drug candidates. De novo design involves the creation of new molecular structures from scratch, while virtual screening entails the computational evaluation of large libraries of existing compounds to identify those with a high probability of binding to a specific target.

De novo design algorithms can be used to generate novel analogues of this compound by assembling molecular fragments in a way that optimizes their fit and interaction with a target's binding site. nih.govnih.gov These methods can explore a vast chemical space to propose innovative scaffolds that retain the key pharmacophoric features of the parent molecule while potentially offering improved potency, selectivity, or pharmacokinetic properties.

Virtual screening campaigns can be conducted using either ligand-based or structure-based approaches. mdpi.com

Ligand-based virtual screening uses the known structure of an active compound, like a this compound analogue, to search for other molecules with similar properties (e.g., shape, and pharmacophore features).

Structure-based virtual screening docks large libraries of compounds into the three-dimensional structure of a target protein to identify those with the best predicted binding affinity and a favorable binding mode. nih.govmdpi.com

For example, a virtual screening of a chemical library could be performed to find new inhibitors of a specific enzyme, with the guanidino and phenylpropanoic acid moieties of this compound serving as a template for the search. nih.gov Hits from the virtual screen would then be subjected to further computational analysis, such as more rigorous docking and MD simulations, before being selected for experimental validation.

Advanced Analytical Methodologies in the Research of 2 Guanidino 3 Phenylpropanoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Derivatives (e.g., NMR, Mass Spectrometry for Mechanistic Studies)

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 2-guanidino-3-phenylpropanoic acid and its complex derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical arsenal, providing detailed insights into the molecular framework and aiding in the study of reaction mechanisms.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns, which can reveal structural information. In mechanistic studies, MS can be used to identify intermediates and byproducts, shedding light on reaction pathways. The fragmentation of guanidino-containing compounds often involves characteristic losses of the guanidinium (B1211019) group or parts thereof. researchgate.netlibretexts.orgmiamioh.edu For instance, studies on the mass spectra of guanidines reveal typical fragmentation patterns that can be extrapolated to understand the behavior of this compound under mass spectrometric conditions. researchgate.net Furthermore, techniques like MALDI-TOF MS have been enhanced for the analysis of guanidinated peptides, improving detection and fragmentation efficiency, which is relevant for studying derivatives of this compound. nih.govnih.gov

| Technique | Application for this compound | Illustrative Data for Analogous Compounds |

| 1H NMR | Elucidation of proton environments and coupling networks. | Characteristic shifts for aromatic, alpha- and beta-protons. |

| 13C NMR | Determination of the carbon skeleton. | Resonances for phenyl, carbonyl, and guanidinium carbons. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | MS² spectra of compounds like 4-guanidinobutanoic acid show specific fragmentation patterns. researchgate.net |

| Tandem MS (MS/MS) | Detailed structural analysis and sequencing of derivatives. | Enhanced fragmentation of guanidinated peptides for improved sequence coverage. nih.gov |

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Synthesis (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of synthesized this compound and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a versatile method for separating, identifying, and quantifying components in a mixture. For a polar and ionic compound like this compound, which is structurally related to arginine, specific HPLC methods are required. helixchrom.com Often, derivatization is necessary to enhance the chromatographic retention and detection of such compounds. nih.gov For example, pre-column derivatization with agents like naphthalenedicarboxaldehyde has been successfully used for the HPLC analysis of L-arginine. nih.gov

The purity of a synthesized batch of this compound can be determined by analyzing the sample with a suitable HPLC method and quantifying the area of the main peak relative to any impurity peaks. During synthesis, HPLC can be used to monitor the consumption of starting materials and the formation of the product over time, allowing for the optimization of reaction conditions. Various HPLC methods have been developed for the analysis of similar compounds like arginine and its derivatives, employing different stationary phases and mobile phase compositions to achieve effective separation. nih.govgoogle.comsielc.com

| HPLC Method Type | Stationary Phase Example | Mobile Phase Example | Detection Method | Application |

| Reversed-Phase | C18 | Acetonitrile/Water with ion-pairing agent | UV, Fluorescence (with derivatization) | Purity assessment of final product. |

| HILIC | Amide, Silica | Acetonitrile/Aqueous buffer | Mass Spectrometry (MS) | Separation of polar starting materials from the product. |

| Ion-Exchange | Cation-exchange | Aqueous buffer with increasing salt concentration | UV, Conductivity | Purification of the ionic product from non-ionic impurities. |

Biophysical Techniques for Quantifying Molecular Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Understanding how this compound interacts with biological macromolecules is crucial for its development as a potential therapeutic or research tool. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to quantify these molecular interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). While no specific ITC data for this compound is publicly available, the technique is widely used to study the binding of arginine-containing peptides and other guanidinium-functionalized molecules to their protein targets. nih.govresearchgate.net The guanidinium group is known to participate in key interactions, such as forming salt bridges with acidic residues on a protein surface. acs.org

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. SPR can determine the kinetics of an interaction, providing association (ka) and dissociation (kd) rate constants, in addition to the binding affinity (Kd). This method would be suitable for studying the interaction of this compound with an immobilized protein target. The ability of guanidinium-stapled peptides to bind to various protein targets has been evaluated, demonstrating the utility of such biophysical approaches. nih.gov

| Technique | Parameters Measured | Hypothetical Application for this compound |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Characterizing the binding thermodynamics to a target protein in solution. |

| Surface Plasmon Resonance (SPR) | Binding Affinity (Kd), Association Rate (ka), Dissociation Rate (kd) | Measuring the real-time kinetics of binding to an immobilized receptor. |

Advanced Chiral Separation Techniques for Enantiomeric Analysis

Since this compound possesses a chiral center at the alpha-carbon, it can exist as two enantiomers. As enantiomers can have different biological activities, their separation and analysis are critical. nih.gov Advanced chiral separation techniques, primarily chiral HPLC, are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers of a chiral compound. nih.gov There is a wide variety of commercially available CSPs, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly common and effective for separating a broad range of chiral molecules, including amino acid derivatives. nih.govwindows.net The choice of the CSP and the mobile phase is crucial for achieving successful enantiomeric resolution. For example, Lux i-Cellulose-5 has shown high retention values for certain compounds due to the presence of chlorine atoms that aid in chiral discrimination. nih.gov The development of a chiral HPLC method for this compound would involve screening different chiral columns and mobile phase conditions to find the optimal system for baseline separation of the enantiomers.

| Chiral Stationary Phase (CSP) Type | Example Column Name | Typical Mobile Phase | Principle of Separation |

| Polysaccharide-based (Cellulose) | Lux Cellulose-1 | Hexane/Isopropanol | Formation of transient diastereomeric complexes with differing stabilities. |

| Polysaccharide-based (Amylose) | Lux Amylose-1 | Methanol/Acetonitrile | Enantioselective interactions with the helical polymer structure. |

| Protein-based | Chiralpak AGP | Aqueous buffer | Mimics biological recognition with specific binding pockets. |

| Cyclodextrin-based | Trimethyl-β-cyclodextrin modified | Aqueous/Organic mixtures | Inclusion complexation with different affinities for each enantiomer. nih.gov |

Applications of 2 Guanidino 3 Phenylpropanoic Acid in Chemical Biology Research

Development as Molecular Probes for Investigating Biological Pathways

Molecular probes are essential for observing and manipulating biological processes. The development of molecules derived from 2-guanidino-3-phenylpropanoic acid leverages the distinct properties of its constituent functional groups—the guanidinium (B1211019) cation and the phenyl ring—to create targeted probes.

The guanidinium group, a key feature of the amino acid arginine, is protonated at physiological pH and is adept at recognizing and binding to anions through a combination of ion pairing and hydrogen bonding. capes.gov.brnih.gov This makes it an excellent recognition element for molecular probes designed to interact with negatively charged species such as the phosphate (B84403) backbone of DNA and RNA, or acidic amino acid residues in proteins. nih.govnih.gov The planar structure and potential for multiple hydrogen bonds allow for specific and strong interactions. capes.gov.brnih.gov

Researchers have developed fluorescent probes for arginine detection based on these principles, demonstrating the utility of the guanidinium group in selective molecular recognition. nih.govrsc.org For instance, novel chiral fluorescent probes have been synthesized that show high sensitivity and selectivity for arginine enantiomers. rsc.org Furthermore, isotopically labeled arginine analogues, such as hyperpolarized [6-¹³C,¹⁵N₃]-arginine, have been developed as magnetic resonance imaging probes to monitor in vivo enzyme activity, showcasing a sophisticated application of arginine-like structures in pathway investigation. nih.gov

The phenyl group, inherited from phenylalanine, provides a hydrophobic component that can interact with nonpolar pockets in proteins. nih.gov It also serves as a convenient anchor for attaching reporter groups, such as fluorophores or photoaffinity labels, which are used to visualize or covalently trap binding partners within a cell. researchgate.net The combination of the guanidinium group's specific binding capabilities and the phenyl group's versatility makes this compound derivatives potent molecular probes for elucidating complex biological pathways. rsc.org

Table 1: Functional Groups of this compound and Their Roles in Molecular Probes

| Functional Group | Key Property | Role in Molecular Probes |

| Guanidinium | Positive charge, H-bond donor | Binds to anionic sites (e.g., phosphates, carboxylates) in proteins and nucleic acids. capes.gov.brnih.gov |

| Phenyl | Hydrophobic, Aromatic | Interacts with nonpolar binding pockets; serves as an attachment point for reporter tags. nih.govresearchgate.net |

| Carboxylic Acid | Negative charge, H-bond acceptor | Can participate in binding interactions or serve as a handle for further chemical modification. |

| Chiral Center | Stereospecificity | Allows for the development of enantioselective probes that can differentiate between chiral biological targets. rsc.org |

Utility as a Scaffold for the Discovery of Novel Chemical Entities in Research Programs

In medicinal chemistry and drug discovery, a chemical scaffold is a core molecular structure upon which a variety of substituents are built to create a library of new compounds. This compound serves as a valuable scaffold due to its combination of a rigid phenylpropanoic acid backbone and multiple points for chemical diversification.

The concept of using amino acid-based structures as scaffolds is well-established. nih.govnih.gov Phenylpropanoic acid derivatives, for example, have been used to develop potent and selective activators for human peroxisome proliferator-activated receptors (PPARs), which are targets for treating metabolic diseases. nih.govnih.gov Structure-activity relationship studies have shown that modifications to the phenyl ring and the propanoic acid chain are key to determining potency and selectivity. nih.gov

The guanidinium group, in particular, has been extensively used in the design of new drugs and artificial receptors. nyu.edu Arginine mimetics, which replicate the guanidinium functionality of arginine, are a major area of research. nih.govdntb.gov.ua These mimetics are incorporated into peptides and small molecules to enhance binding affinity and specificity for biological targets. nih.gov For instance, arginine-derived scaffolds have been designed to create metabolically stable inhibitors for enzymes like peptidyl arginine deiminase 4 (PAD4), which is implicated in diseases such as rheumatoid arthritis and cancer. nih.gov By replacing the flexible side chain of natural arginine with more rigid or functionalized structures derived from scaffolds like this compound, researchers can fine-tune molecular recognition and improve therapeutic potential. nih.goviris-biotech.de

The development of arginine mimetics from α-guanidino acids has been shown to modulate the specificity and affinity of peptides for their protein targets, demonstrating the power of this scaffold-based approach. nih.gov This strategy allows for the creation of novel chemical entities with tailored biological activities for various research programs.

Contributions to the Understanding of Enzyme Catalysis and Inhibition Mechanisms

The study of enzyme inhibitors is fundamental to understanding enzyme function and for developing new therapeutic agents. Analogues of this compound, by mimicking natural amino acids like arginine and phenylalanine, serve as powerful tools to probe enzyme active sites and elucidate mechanisms of catalysis and inhibition.

The guanidinium group can play a direct role in enzyme inhibition. It can interact strongly with carboxylate groups of acidic amino acid residues (like aspartate or glutamate) often found in enzyme active sites. nih.govacs.org This interaction can lead to potent inhibition by blocking the active site and preventing the natural substrate from binding. nih.govresearchgate.net Studies have shown that guanidinium derivatives can be designed as inhibitors for enzymes that have two acidic residues in close proximity within their binding pockets. nih.govacs.orgresearchgate.net The inhibition mechanism can be complex, with guanidine (B92328) hydrochloride shown to act as a mixed-type noncompetitive inhibitor for enzymes like recombinant human protein disulfide isomerase. nih.gov

Phenylalanine analogues are also well-known enzyme inhibitors. nih.gov They can act as competitive inhibitors by binding to the active site, or as non-competitive (allosteric) inhibitors by binding to a secondary site and changing the enzyme's conformation. nih.govnih.gov For example, L-phenylalanine is a known uncompetitive inhibitor of alkaline phosphatase and a noncompetitive inhibitor of 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase. nih.govpatsnap.com The combination of the guanidino group, which mimics arginine, and the phenylpropanoic acid core, which mimics phenylalanine, allows for the design of inhibitors that can target a wide range of enzymes, including proteases, kinases, and metabolic enzymes. nih.govacs.org

Table 2: Examples of Enzyme Inhibition by Related Analogues

| Inhibitor/Analogue Type | Target Enzyme | Inhibition Mechanism | Research Finding |

| Guanidinium Derivatives | HIV-1 Protease, Pepsin, Lysozyme | Active Site Binding | Guanidinium can bridge two acidic residues in the active site, leading to inhibition. nih.govacs.org |

| L-Phenylalanine | Alkaline Phosphatase | Uncompetitive | Phenylalanine binds to the enzyme-substrate complex, preventing product formation. patsnap.com |

| Phenylalanine Analogues | Phenylalanine-hydroxylase | Competitive & Non-competitive | Analogues can bind to both the catalytic site and an allosteric inhibitory site on the enzyme. nih.gov |

| Guanidine Hydrochloride | Protein Disulfide Isomerase | Mixed-type Noncompetitive | Inhibits the enzyme's catalytic activity in protein folding through a complex mechanism. nih.gov |

Role in the Development of New Synthetic Methodologies in Organic Chemistry

The synthesis of complex molecules containing a guanidine group, like this compound, presents unique challenges and has spurred the development of new methodologies in organic chemistry. nih.gov The high basicity and nucleophilicity of the guanidine group often require the use of protecting groups and specialized reaction conditions. nih.gov

Significant effort has been devoted to developing efficient guanidinylation methods—the process of adding a guanidine group to a molecule, typically to a primary amine. nih.govnih.gov Traditional methods were often indirect, introducing the guanidine late in the synthesis from a precursor like an azide (B81097) or carbamate. nih.gov More recent developments focus on direct, early-stage guanidinylation protocols using protected guanidine reagents, which can streamline the synthesis of complex natural products and pharmaceuticals. nih.govnih.gov Various reagents have been developed to facilitate this transformation under mild conditions, even on solid-phase supports for peptide synthesis. google.com

Furthermore, the phenylpropanoic acid core itself is a target for synthetic innovation. Methods for creating α-substituted and β-substituted phenylpropanoic acid derivatives are continually being refined. acs.orgnih.gov These methods include catalytic asymmetric reactions, biocatalytic approaches using enzymes like lipases, and metal-catalyzed cross-coupling reactions to build molecular diversity. nih.govnih.govmdpi.com For instance, phenylalanine ammonia (B1221849) lyases (PALs) are used for the sustainable synthesis of various phenylalanine analogues from corresponding cinnamic acids. frontiersin.org The development of synthetic routes to access functionalized phenylalanine derivatives is crucial for their application in fields ranging from medicinal chemistry to materials science. nih.govresearchgate.net The synthesis of this compound and its derivatives, therefore, not only provides valuable research tools but also contributes to the broader toolbox of modern organic synthesis. cardiff.ac.ukorganic-chemistry.org

Future Research Directions and Unexplored Avenues for 2 Guanidino 3 Phenylpropanoic Acid

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery and design presents a transformative opportunity for accelerating the exploration of 2-Guanidino-3-phenylpropanoic acid and its analogues. These computational tools can significantly reduce the time and cost associated with traditional research and development by enabling predictive modeling and in silico experimentation.

Quantitative Structure-Activity Relationship (QSAR) modeling, powered by machine learning, is a particularly valuable tool for predicting and optimizing the activity and properties of potential inhibitor candidates. By correlating molecular descriptors with biological activities, QSAR models enhance the efficiency of lead optimization and compound selection. For this compound, this could involve developing models that predict its inhibitory activity against a range of enzymes based on structural modifications.

Furthermore, generative models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be utilized in de novo drug design to create entirely new molecular structures that have not been synthesized before. This allows for the creation of novel compounds optimized for specific biological properties, expanding the chemical space around the this compound scaffold.

The following table summarizes the potential applications of AI and ML in the predictive design of this compound analogues:

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive QSAR Modeling | Development of models to predict biological activity based on chemical structure. | Rapidly screen virtual libraries of analogues for potential inhibitory activity against various enzymes. |

| De Novo Design | Generation of novel molecular structures with desired properties. | Creation of new analogues with enhanced potency, selectivity, and pharmacokinetic profiles. |

| Molecular Docking Simulations | Prediction of the binding orientation and affinity of a molecule to a target protein. | Identification of the most likely biological targets and understanding of the mechanism of inhibition. |

| ADMET Prediction | Forecasting of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage filtering of candidates with unfavorable pharmacokinetic or toxicity profiles, reducing late-stage failures. |

Exploration of Novel Biological Targets Beyond Current Enzyme Classes

While the guanidino group is a known feature in inhibitors of enzymes such as arginase and nitric oxide synthase, the full spectrum of biological targets for this compound remains largely unexplored. Future research should venture beyond these well-characterized enzyme classes to identify novel interaction partners and therapeutic opportunities.

One promising area of investigation is the targeting of protein arginine methyltransferases (PRMTs) . These enzymes play a crucial role in post-translational modification by methylating arginine residues in proteins, thereby regulating various cellular processes, including gene expression and signal transduction. Dysregulation of PRMT activity has been implicated in several diseases, making them attractive therapeutic targets. The structural similarity of this compound to arginine suggests it could be a scaffold for the development of potent and selective PRMT inhibitors.

Another underexplored avenue is the modulation of ion channels . Guanidine (B92328) and its derivatives have been shown to inhibit voltage-gated potassium (Kv) channels, which are involved in neuronal signaling and muscle contraction. Investigating the effects of this compound on various ion channels could reveal novel mechanisms of action and potential applications in neurological and cardiovascular disorders.

Furthermore, the potential for this compound and its derivatives to interact with nucleic acid structures, such as DNA and RNA G-quadruplexes , should be considered. Guanidino-aryl compounds have been shown to bind to these structures, which are implicated in the regulation of gene expression and are considered potential anticancer targets.

The table below outlines potential novel biological targets for this compound:

| Potential Biological Target | Rationale for Investigation | Potential Therapeutic Area |

| Protein Arginine Methyltransferases (PRMTs) | Structural similarity to the natural substrate, arginine. | Oncology, inflammatory diseases |

| Voltage-gated Potassium (Kv) Channels | Known activity of guanidinium (B1211019) compounds on these channels. | Neurological disorders, cardiovascular diseases |

| DNA/RNA G-quadruplexes | Potential for the guanidino-aryl motif to interact with these nucleic acid structures. | Oncology |

| Other Guanidino-Group Modifying Enzymes | Broad family of enzymes with diverse biological roles. | Infectious diseases, metabolic disorders |

Green Chemistry Approaches in this compound Synthesis

One key area for the application of green chemistry is in the formation of the amide bond, a crucial step in the synthesis of many derivatives of this compound. Traditional methods often rely on stoichiometric activating agents that generate significant amounts of waste. Catalytic methods for amide bond formation, using benign catalysts and generating water as the only byproduct, represent a much greener alternative.

Biocatalysis offers another powerful green approach to the synthesis of chiral molecules like this compound. The use of enzymes, such as transaminases, can provide high enantioselectivity under mild reaction conditions, avoiding the need for protecting groups and reducing the number of synthetic steps. Engineered enzymes can be tailored to have improved substrate specificity and catalytic efficiency for the synthesis of unnatural amino acids.

The choice of solvents is also a critical aspect of green synthesis. Traditional solvents like dimethylformamide (DMF) and dichloromethane (DCM) are hazardous and environmentally persistent. The use of greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, should be prioritized. Research into solvent mixtures that are both effective for synthesis and environmentally benign is an active area of investigation.

The following table highlights key green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Approach | Description | Advantages |

| Catalytic Amide Bond Formation | Use of catalysts to facilitate the direct reaction of carboxylic acids and amines. | Reduced waste, higher atom economy, milder reaction conditions. |

| Biocatalysis | Employment of enzymes to catalyze specific synthetic steps. | High chemo-, regio-, and stereoselectivity; mild reaction conditions; use of renewable resources. |

| Use of Greener Solvents | Replacement of hazardous solvents with environmentally friendly alternatives. | Reduced environmental impact, improved safety profile of the process. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation, more efficient use of resources. |

Development of Advanced Delivery Systems for In Vitro Cellular Studies (e.g., Nano-encapsulation for research applications)

To effectively study the biological activity of this compound and its analogues in cellular systems, advanced delivery systems are required to overcome challenges such as poor cell permeability and off-target effects. Nano-encapsulation technologies offer a promising solution for the controlled and targeted delivery of these compounds in in vitro research settings.